1,2,4-Trimethylpyridinium
Description
1,2,4-Trimethylpyridinium is a quaternary ammonium compound derived from pyridine, featuring methyl substituents at the 1-, 2-, and 4-positions of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it relevant in coordination chemistry, material science, and medicinal applications. For instance, studies on 1,3,5-trimethylpyridinium iodide highlight the role of methyl group positioning in dictating crystal packing and intermolecular interactions .
Properties
CAS No. |
33718-17-1 |
|---|---|
Molecular Formula |
C8H12N+ |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
1,2,4-trimethylpyridin-1-ium |
InChI |
InChI=1S/C8H12N/c1-7-4-5-9(3)8(2)6-7/h4-6H,1-3H3/q+1 |
InChI Key |
PIVWQNJJTJZBMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)C)C |
Canonical SMILES |
CC1=CC(=[N+](C=C1)C)C |
Other CAS No. |
33718-17-1 |
Synonyms |
1,2,4-trimethylpyridinium |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Pyridinium derivatives with varying methyl group positions exhibit distinct physicochemical and biological behaviors:
Key Observations :
- Steric Effects : The asymmetric 1,2,4-substitution likely introduces steric hindrance distinct from symmetric analogs (e.g., 1,3,5-trimethylpyridinium), influencing coordination with metal ions or biomolecules.
- Electronic Properties : Methyl groups at electron-rich positions (e.g., 2,4,6) enhance electrophilic character, as seen in CAI #2 and CAI #3, which exhibit strong binding to carbonic anhydrase IX (CA IX) .
Physicochemical and Crystallographic Properties
- 1,3,5-Trimethylpyridinium Iodide: Forms a monoclinic crystal system (space group P2₁/c) stabilized by C–H···I hydrogen bonds and weak π-π interactions. Methyl groups at 1,3,5-positions create a rigid framework .
- 2,4,6-Trimethylpyridinium Derivatives : Enhanced solubility in polar solvents due to perchlorate counterions, critical for biomedical applications .
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